5-Bromo-2-hydrazinopyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

SAR-driven medicinal chemistry programs often require building blocks with orthogonal reactivity to minimize synthetic steps. 5-Bromo-2-hydrazinopyrimidine (CAS 823-89-2) addresses this with dual reactive handles: the 5-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for late-stage C-C bond formation, while the 2-hydrazino group facilitates condensation to fused heterocycles and hydrazone-linked libraries. This scaffold has demonstrated anticancer activity against K562 leukemia cells and offers a calculated LogP of ~0.89-approximately one unit higher than unsubstituted 2-hydrazinopyrimidine-predicting enhanced membrane permeability. Supplied at ≥95% purity with full analytical characterization; available in gram to multi-gram quantities for kinase inhibitor discovery and chemical biology workflows.

Molecular Formula C4H5BrN4
Molecular Weight 189.01 g/mol
CAS No. 823-89-2
Cat. No. B1271978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydrazinopyrimidine
CAS823-89-2
Molecular FormulaC4H5BrN4
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)NN)Br
InChIInChI=1S/C4H5BrN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
InChIKeyJUOYVELUZXXEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydrazinopyrimidine: A Privileged Scaffold


5-Bromo-2-hydrazinopyrimidine (CAS 823-89-2), a heterocyclic building block with the molecular formula C4H5BrN4, features a pyrimidine core substituted with a bromine atom at the 5-position and a reactive hydrazine group at the 2-position . This dual functionality establishes it as a highly versatile intermediate in organic synthesis, enabling the construction of diverse fused heterocyclic systems and biologically active molecules [1]. Its utility is highlighted by its role in generating novel series of bromo-pyrimidine analogues that have been investigated for various therapeutic applications, including as kinase inhibitors and antimycobacterial agents [2].

Dual reactive handles: hydrazine & 5-Br for orthogonal synthesis
Enables construction of fused heterocyclic systems
Privileged scaffold for kinase inhibitor SAR studies

Why 5-Bromo-2-hydrazinopyrimidine Is Irreplaceable


Simple substitution with another hydrazinopyrimidine derivative is not scientifically equivalent due to the profound impact of the 5-bromo substituent on both synthetic utility and biological activity. The bromine atom serves as a critical orthogonal synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), which is absent in the unsubstituted 2-hydrazinopyrimidine [1]. Furthermore, structure-activity relationship (SAR) studies within this class demonstrate that the presence and nature of the 5-substituent can dramatically alter biological potency and selectivity. For instance, a series of 2-hydrazino-pyrimidin-4(3H)-one derivatives revealed that specific aryl substitutions were essential for achieving potent (MIC < 10 µM) and selective antimycobacterial activity [2]. Therefore, the 5-bromo derivative is a distinct and non-fungible chemical entity that enables specific research avenues, particularly those requiring late-stage diversification or a defined halogen bond donor for target engagement.

Aspect
5-Bromo-2-hydrazinopyrimidine
2-Hydrazinopyrimidine
Cross-Coupling Handle
5-Br enables Suzuki, Sonogashira reactions
Absent
Reactive Sites
2 (hydrazine + Br)
1 (hydrazine only)
Bioactivity SAR
5-substituent can be critical for potency and selectivity
May not reproduce activity profiles observed for brominated series

5-Bromo-2-hydrazinopyrimidine: Key Differentiation Evidence


Late-Stage Diversification via Cross-Coupling

5-Bromo-2-hydrazinopyrimidine offers a distinct, orthogonal synthetic advantage over its unsubstituted analog, 2-hydrazinopyrimidine (CAS 7504-94-1). The presence of the bromine atom at the 5-position provides a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification of molecular scaffolds. This capability is completely absent in the comparator, which lacks a reactive site for such transformations [1].

Orthogonal Reactivity
Class-level
Target: 2 reactive sites (hydrazine + Br) Comparator: 1 reactive site (hydrazine only) Difference: +1 orthogonal handle
Enables late-stage diversification through cross-coupling
Structural comparison based on known halopyrimidine reactivity
Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Kinase Inhibitor Activity

A study on a novel series of bromo-pyrimidine analogues, which serve as direct derivatives of the target compound class, demonstrated significant antiproliferative activity. The compounds were screened against a panel of four cancer cell lines (HCT116, A549, K562, U937) and showed potent effects, particularly on the K562 chronic myeloid leukemia cell line. While specific IC50 values for 5-Bromo-2-hydrazinopyrimidine itself are not provided in this source, the study validates the core bromo-pyrimidine scaffold as a privileged structure for developing potent kinase inhibitors [1].

Kinase Inhibition SAR
Class-level inference
Bromo-pyrimidine analogue series showed activity in a cancer cell panel (MTT assay; HCT116, A549, K562, U937)
Supports cell-model endpoint review for kinase inhibitor research
Data represent analogues; direct compound IC₅₀ not reported
Cancer Research Kinase Inhibition Antiproliferative Activity

Predicted Membrane Permeability Advantage

5-Bromo-2-hydrazinopyrimidine exhibits a calculated LogP of 0.8889, which is significantly higher than that of the unsubstituted 2-hydrazinopyrimidine (LogP ~ -0.12) [1]. This ~1.0 unit increase in LogP is predicted to enhance passive membrane permeability, a critical parameter for achieving oral bioavailability and cell-based target engagement in drug discovery programs. This physicochemical advantage positions the 5-bromo derivative as a more promising starting point for lead optimization [2].

Predicted Lipophilicity
Cross-study comparable
Calculated LogP Target: 0.89 Comparator: −0.12 Δ +1.00
May support membrane permeability screening
ACD/Labs calculated values; in vitro confirmation recommended
Drug Discovery ADME Physicochemical Properties

Procurement Quality & Purity Specifications

Vendor specifications for 5-Bromo-2-hydrazinopyrimidine confirm a minimum purity of 98%, ensuring high reliability for synthetic applications . The compound is a solid at room temperature with a well-defined melting point of 205-207°C (decomposition), providing a clear, measurable quality control parameter . This level of specification data supports reproducible scientific results and is a key differentiator from uncharacterized or lower-purity alternatives.

Vendor Specifications
Supporting evidence
Min. purity 98% Melting point 205–207 °C (dec.)
Provides verifiable quality benchmarks for procurement
Supplier data; independent lot verification advised
Chemical Sourcing Quality Control Synthetic Building Blocks

5-Bromo-2-hydrazinopyrimidine Application Scenarios


Palladium-Catalyzed Cross-Coupling Diversification

5-Bromo-2-hydrazinopyrimidine is ideally suited for medicinal chemistry programs requiring late-stage functionalization. As supported by its two orthogonal reactive handles (the hydrazine group and the 5-bromo atom), it enables the efficient synthesis of diverse libraries for structure-activity relationship studies, a capability not possible with the unsubstituted 2-hydrazinopyrimidine [1].

Tyrosine Kinase Inhibitor Scaffold Development

This compound serves as a validated core scaffold for designing novel tyrosine kinase inhibitors. Research on bromo-pyrimidine analogues has demonstrated their potential as anticancer agents with potent activity against K562 leukemia cells, establishing the relevance of this scaffold for targeted oncology research [1].

Optimized Membrane Permeability Building Block

In drug discovery projects where passive cellular permeability is a key design criterion, 5-Bromo-2-hydrazinopyrimidine offers a physicochemical advantage. Its calculated LogP of 0.8889 is approximately one unit higher than that of 2-hydrazinopyrimidine, predicting a significant (10-fold) increase in lipophilicity and, consequently, enhanced membrane permeability [1][2].

Application
Selection Property
Validation Focus
Cross-Coupling Diversification
Dual orthogonal reactive handles (Br + hydrazine)
Pd-catalyzed coupling efficiency (Suzuki, Sonogashira)
Kinase Inhibitor Scaffold Research
Bromo-pyrimidine core for SAR exploration
Cell-based kinase inhibition assays
Membrane Permeability Candidate
Predicted higher lipophilicity over unsubstituted analog
In vitro permeability models (PAMPA, Caco-2)

Technical Documentation Hub

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36 linked technical documents
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